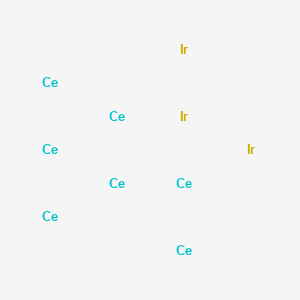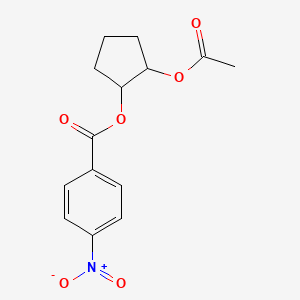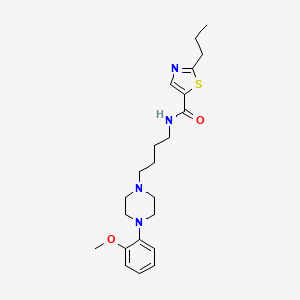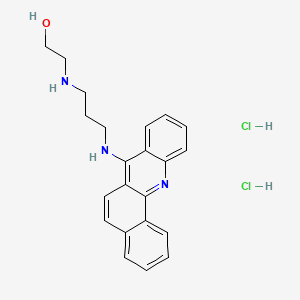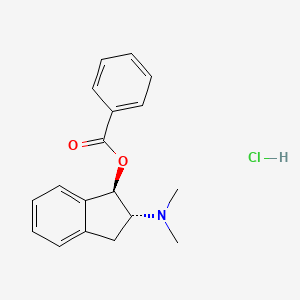
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- is a complex organic compound with a unique structure that includes an indanol core, a dimethylamino group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- typically involves multiple steps. One common method includes the following steps:
Formation of Indanol Core: The indanol core can be synthesized through a Ni-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol esters.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with dimethylamine in the presence of a reducing agent.
Esterification: The benzoate ester is formed by reacting the hydroxyl group of the indanol core with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indanol core can be oxidized to form a ketone or aldehyde.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The benzoate ester may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-2-[(dimethylamino)methyl]-2-methyl-1-indanol hydrochloride
- 2-[(Dimethylamino)methyl]-1-ethyl-2-methyl-3-phenyl-1-indanol hydrochloride
Uniqueness
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
39787-53-6 |
|---|---|
Molekularformel |
C18H20ClNO2 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-19(2)16-12-14-10-6-7-11-15(14)17(16)21-18(20)13-8-4-3-5-9-13;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1 |
InChI-Schlüssel |
BKIUZYZVPOAATP-GBNZRNLASA-N |
Isomerische SMILES |
CN(C)[C@@H]1CC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN(C)C1CC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



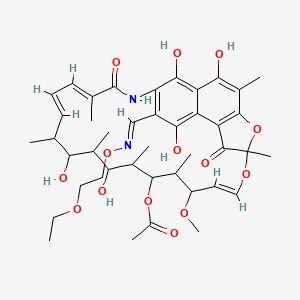

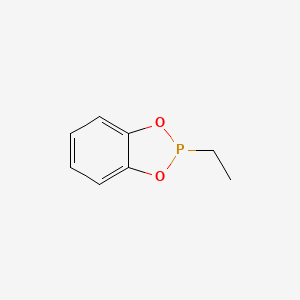
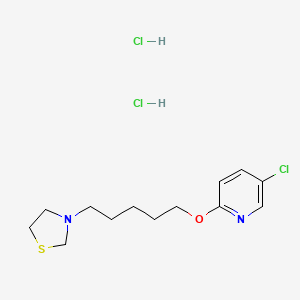
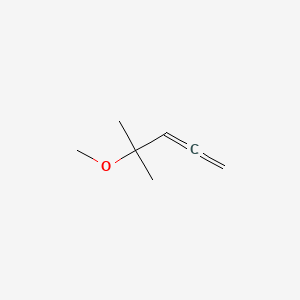
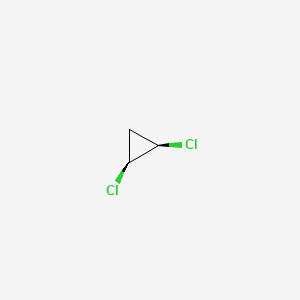


![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
